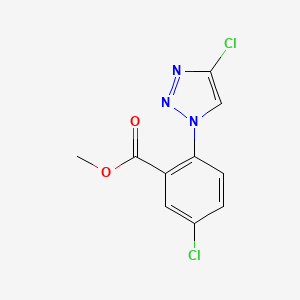
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molecular weight of 272.09 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a triazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with 4-chloro-1H-1,2,3-triazole under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate include:
- Methyl 5-chloro-2-(4-fluoro-1H-1,2,3-triazol-1-yl)benzoate
- Methyl 5-chloro-2-(4-bromo-1H-1,2,3-triazol-1-yl)benzoate
- Methyl 5-chloro-2-(4-methyl-1H-1,2,3-triazol-1-yl)benzoate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
2415220-82-3 |
|---|---|
Molekularformel |
C10H7Cl2N3O2 |
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
methyl 5-chloro-2-(4-chlorotriazol-1-yl)benzoate |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-17-10(16)7-4-6(11)2-3-8(7)15-5-9(12)13-14-15/h2-5H,1H3 |
InChI-Schlüssel |
GQVHIEOJCMVCTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N2C=C(N=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)

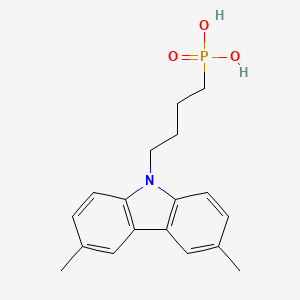
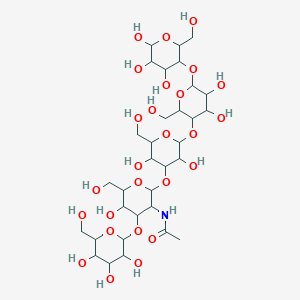


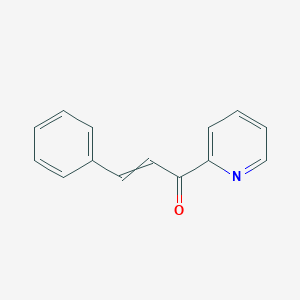

![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)
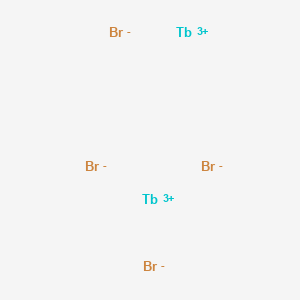
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
